4'-Aminoacetophenone Hydrochloride (4'-AAP HCl) is a derivative of 4'-Aminoacetophenone (4'-AAP), a small organic molecule. 4'-AAP can be synthesized through various methods, including the Friedel-Crafts acylation of p-aminobenzene with acetic anhydride []. The addition of hydrochloric acid (HCl) to 4'-AAP forms 4'-AAP HCl, which increases its water solubility compared to the non-hydrochloride form [].
'-AAP HCl has been explored in various scientific research fields due to its unique chemical properties. Here are some potential applications:
Despite its potential applications, research on 4'-AAP HCl is still in its early stages. Further studies are required to:
4'-Aminoacetophenone Hydrochloride, also known as para-aminoacetophenone hydrochloride, is an aromatic compound with the molecular formula C8H10ClNO. It is a derivative of acetophenone, characterized by the presence of an amino group at the para position relative to the carbonyl group. The compound has a molecular weight of approximately 135.16 g/mol and is recognized for its role in various
Research indicates that 4'-Aminoacetophenone Hydrochloride exhibits notable biological activities:
Several methods exist for synthesizing 4'-Aminoacetophenone Hydrochloride:
4'-Aminoacetophenone Hydrochloride has diverse applications across various fields:
Interaction studies involving 4'-Aminoacetophenone Hydrochloride have revealed its potential in forming complexes with metals such as palladium(II). These complexes exhibit significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents . Additionally, the compound's ability to form Schiff bases enhances its interaction profile with various biological targets.
Several compounds share structural similarities with 4'-Aminoacetophenone Hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Feature | Unique Aspect |
---|---|---|
Acetaminophen | Para-hydroxy derivative | Analgesic and antipyretic properties |
4-Nitroacetophenone | Nitro group at para position | Stronger electrophilic character |
2-Aminoacetophenone | Amino group at ortho position | Different steric effects and reactivity |
p-Anisidine | Methoxy group instead of acetyl | Different reactivity due to methoxy group |
4'-Aminoacetophenone Hydrochloride is unique due to its specific amino and acetyl functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.
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